Product packaging for 3-(Morpholinosulfonyl)benzene-1,2-diamine(Cat. No.:)

3-(Morpholinosulfonyl)benzene-1,2-diamine

Cat. No.: B11791049
M. Wt: 257.31 g/mol
InChI Key: YNZYXALGCZGMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Ortho-Phenylenediamine Chemistry

The foundational core of the target molecule is benzene-1,2-diamine, commonly known as ortho-phenylenediamine (OPD). nbinno.com This aromatic diamine is a cornerstone in synthetic organic chemistry, primarily because its adjacent amino groups provide a reactive site for the construction of a wide array of heterocyclic systems. wikipedia.orgwisdomlib.org

OPD is a versatile precursor for synthesizing valuable compounds such as benzimidazoles, quinoxalines, and benzotriazoles. wikipedia.orgwisdomlib.org The condensation reaction of OPD with 1,2-dicarbonyl compounds is a classic and efficient method for creating quinoxaline (B1680401) derivatives. researchgate.net Similarly, its reaction with carboxylic acids or their derivatives yields benzimidazoles, a scaffold present in numerous pharmaceuticals. wikipedia.org The inherent reactivity of the ortho-amino groups makes OPD a critical building block in both medicinal chemistry and materials science. wisdomlib.orgmanavchem.com

Table 1: Properties of Ortho-Phenylenediamine

Property Value Reference
Chemical Formula C₆H₈N₂ wikipedia.org
Molar Mass 108.144 g·mol⁻¹ wikipedia.org
Appearance White to off-white solid, darkens on exposure to air nbinno.comwikipedia.org
Melting Point 102 to 104 °C wikipedia.org
Boiling Point 252 to 258 °C nbinno.comwikipedia.org

| Primary Use | Precursor for heterocyclic compounds (e.g., benzimidazoles, quinoxalines) | wikipedia.orgwisdomlib.org |

The substitution pattern on the OPD ring can significantly influence the properties of the resulting heterocyclic products. Introducing a bulky and electronically distinct group, such as a morpholinosulfonyl moiety, at the 3-position is a strategic modification intended to modulate the chemical and biological characteristics of the entire molecular scaffold.

Significance of Morpholine (B109124) and Sulfonyl Moieties in Molecular Design

The functional groups attached to the ortho-phenylenediamine core—the morpholine ring and the sulfonyl linker—are not arbitrary additions. Both are classified as "privileged structures" in medicinal chemistry, meaning they are frequently found in approved drugs and bioactive molecules due to their favorable properties. nih.govresearchgate.net

The morpholine moiety is a six-membered heterocycle prized for its ability to improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net Its presence can enhance aqueous solubility, membrane permeability, and metabolic stability. researchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can be advantageous for molecular interactions and solubility at physiological pH. nih.govacs.org Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.govacs.org This combination of features makes morpholine a valuable component for optimizing drug-like properties. nih.gov

The sulfonyl group (R-S(=O)₂-R') is another key functional group in medicinal chemistry. wikipedia.org It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological macromolecules. researchgate.netnih.gov Sulfonyl-containing compounds, such as sulfonamides and sulfones, are found in a vast number of therapeutic agents. researchgate.netnih.gov The sulfonyl group is chemically stable and can act as a rigid linker or a bioisostere for other functional groups, influencing the conformation and electronic properties of a molecule. researchgate.net Its incorporation into a molecular structure is a well-established strategy for enhancing biological activity. nih.gov

Overview of Research Trajectories for Aromatic Diamine Scaffolds

Aromatic diamines, including ortho-phenylenediamine and its isomers, are fundamental scaffolds in diverse areas of chemical research. wikipedia.org Their utility extends far beyond simple precursors for heterocycles. In medicinal chemistry, they are integral components in the development of new therapeutic agents. For instance, libraries of compounds derived from various diamines have been screened to identify new scaffolds with activity against pathogens like Mycobacterium tuberculosis. nih.gov

In materials science, aromatic diamines are essential monomers for the synthesis of high-performance polymers such as aramids and polyureas. wikipedia.orgnih.gov These materials often exhibit exceptional thermal stability and mechanical strength. nih.gov Recent research has also focused on developing bio-based aromatic diamines from renewable resources like vanillin (B372448) to create more sustainable epoxy thermosets and other polymers. frontiersin.org

Furthermore, the defined geometry of aromatic diamines makes them excellent platforms for constructing molecular receptors and sensors. By attaching binding groups to the diamine scaffold, chemists can create molecules designed to selectively recognize and bind to specific anions or other guest molecules. researchgate.net The development of conformationally restricted diamine scaffolds is another active research area, as pre-organizing the molecule's shape can lead to more potent interactions with biological targets. lifechemicals.com

Rationale for Investigating 3-(Morpholinosulfonyl)benzene-1,2-diamine

The rationale for the synthesis and investigation of this compound is built upon a clear chemical and medicinal design strategy. The molecule represents a synergistic combination of the three components discussed above:

Ortho-phenylenediamine Core: Provides a reactive platform for the subsequent synthesis of a diverse range of complex heterocyclic structures, which are themselves a rich source of biological activity. wikipedia.orgwisdomlib.org

Morpholine Moiety: Incorporated to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for the development of potential drug candidates. nih.govresearchgate.net

By combining these three motifs, researchers aim to create a novel, highly functionalized building block. The investigation of this compound is driven by the hypothesis that this specific arrangement will produce derivatives with unique and potentially enhanced biological or material properties compared to simpler, unsubstituted ortho-phenylenediamines. It serves as a sophisticated starting material for creating new chemical libraries for drug discovery and advanced materials development.

Table 2: Compound Names Mentioned

Compound Name Synonym(s)
This compound -
Benzene-1,2-diamine Ortho-phenylenediamine, o-Phenylenediamine, OPD
Morpholine Tetrahydro-1,4-oxazine
Benzimidazole -
Quinoxaline -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O3S B11791049 3-(Morpholinosulfonyl)benzene-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

3-morpholin-4-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C10H15N3O3S/c11-8-2-1-3-9(10(8)12)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,11-12H2

InChI Key

YNZYXALGCZGMNN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2N)N

Origin of Product

United States

Synthetic Methodologies for 3 Morpholinosulfonyl Benzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The two most logical strategies involve either the late-stage introduction of the diamine functionality or the final-step formation of the sulfonamide bond.

Strategy A: C-N Bond Disconnection This approach disconnects the two C-N bonds of the diamine, leading back to a precursor such as 3-(morpholinosulfonyl)-1,2-dinitrobenzene or a related nitro-amino intermediate. This strategy is common for synthesizing aromatic diamines, as the reduction of nitro groups is a high-yielding and reliable transformation. masterorganicchemistry.com The key challenge lies in the synthesis of the dinitro precursor with the correct regiochemistry.

Strategy B: C-S Bond Disconnection Alternatively, disconnecting the carbon-sulfur bond points to benzene-1,2-diamine as a key precursor. This approach would involve the direct sulfonylation of the diamine. However, this is often complicated by the high reactivity of the diamine, which is susceptible to oxidation and polysubstitution, and the strong ortho, para-directing nature of the amino groups. minia.edu.eg

A third disconnection at the sulfur-nitrogen bond of the sulfonamide is also feasible. This would involve reacting a pre-formed 2,3-diaminobenzene-1-sulfonyl chloride with morpholine (B109124). This route depends on the successful synthesis and stability of the sulfonyl chloride intermediate.

Precursor Identification and Synthesis

Based on the retrosynthetic analysis, several key precursors can be identified. The synthesis of these precursors is crucial for the successful construction of the final molecule.

1,2-Dinitrobenzene (B166439) Derivatives: A common route to 1,2-diaminobenzenes involves the reduction of 1,2-dinitrobenzene precursors. quora.com The synthesis of a 3-substituted-1,2-dinitrobenzene can be challenging. One might start with 1,2-dinitrobenzene and attempt a nucleophilic aromatic substitution if a suitable leaving group were present at the 3-position, though this is synthetically complex.

Benzene-1,2-diamine: This compound is commercially available or can be synthesized by the reduction of 2-nitroaniline. Its direct functionalization requires careful control of reaction conditions to avoid unwanted side reactions.

3-Substituted Anilines or Phenols: Starting with a more readily available precursor like 3-aminophenol (B1664112) or 3-chloroaniline (B41212) could provide a handle for introducing the sulfonyl group, followed by nitration and reduction steps to build the final diamine structure.

Direct Functionalization Approaches

Directly functionalizing a pre-existing benzene (B151609) ring is a primary strategy in aromatic chemistry. Both electrophilic and nucleophilic substitution pathways can be considered.

Electrophilic Aromatic Substitution (EAS) is a fundamental method for functionalizing benzene rings. libretexts.org The key reactions in this context are sulfonation and nitration. minia.edu.egnumberanalytics.com

The direct sulfonation of benzene-1,2-diamine is problematic. The two amino groups are powerful activating ortho, para-directors, which would likely lead to substitution at the 4-position, para to one of the amino groups, rather than the desired 3-position. Furthermore, the strong acidic conditions of sulfonation can protonate the amino groups, converting them into meta-directing ammonium (B1175870) ions, further complicating the regiochemical outcome. A potential solution involves using protecting groups for the amines to modulate their directing effects and reactivity.

Nucleophilic Aromatic Substitution (NAS) offers an alternative for introducing substituents onto an aromatic ring. masterorganicchemistry.com This reaction requires a ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO2) and a good leaving group (like a halogen). libretexts.org

A plausible NAS strategy would start with a precursor such as 1,2-dichloro-3-nitrobenzene or 1,2-difluoro-3-nitrobenzene. The nitro group activates the positions ortho and para to it for nucleophilic attack. libretexts.orgresearchgate.net In this scenario, one of the halogens could be displaced by morpholine. However, introducing the second amine functionality would still require subsequent steps, such as reduction of the nitro group and another substitution or functional group interconversion, which may not be straightforward.

Nitration and Subsequent Reduction Routes to the Diamine Moiety

A robust and widely used method for forming the benzene-1,2-diamine moiety is the sequential nitration and reduction of an appropriate aromatic precursor. masterorganicchemistry.commdpi.com This pathway is often preferred due to its reliability and the availability of effective reducing agents.

A potential synthetic sequence could begin with a benzene derivative where the sulfonyl group is already in place. For instance, starting with morpholin-4-yl(phenyl)sulfone, a dinitration reaction could be attempted. However, the morpholinosulfonyl group is a meta-director, which would direct nitration to the 3- and 5-positions, not the desired 1,2-positions.

A more viable strategy involves establishing the nitro groups first. For example, one could start with 3-nitrophenol. This could be sulfonated, followed by reaction with morpholine to form the sulfonamide. The existing nitro group and the newly introduced sulfonyl group would then direct a second nitration. Finally, a double reduction of the nitro groups would yield the target diamine.

The reduction of the nitro groups can be achieved using various reagents, with the choice often depending on the presence of other functional groups.

Reducing Agent Typical Conditions Notes
SnCl₂·2H₂OEthanol, RefluxEffective for reducing aromatic nitro groups in the presence of other reducible functionalities. mdpi.com
Fe / HClAqueous HCl / EthanolA classic and cost-effective method for nitro group reduction.
Catalytic HydrogenationH₂, Pd/C or PtO₂Clean reaction with high yields, but may affect other functional groups like alkenes.
Zn / NaOHEthanol / WaterAn alternative method that can be useful in specific synthetic contexts. researchgate.net

Sulfonylation Reactions and Morpholine Annulation

The formation of the morpholinosulfonyl group is a key step that can be performed at various stages of the synthesis. This typically involves two steps: the creation of a benzenesulfonyl chloride intermediate and its subsequent reaction with morpholine.

First, an appropriate benzene derivative is reacted with a sulfonating agent like chlorosulfonic acid (ClSO₃H) to generate the corresponding sulfonyl chloride. This is an electrophilic aromatic substitution reaction.

The resulting benzenesulfonyl chloride is then reacted with morpholine, usually in the presence of a base like pyridine (B92270) or triethylamine, to form the sulfonamide bond. researchgate.netmdpi.com This is a standard and generally high-yielding nucleophilic acyl substitution reaction.

Reagents Base Solvent Typical Conditions
Aryl Sulfonyl Chloride, MorpholinePyridineDichloromethane (DCM)Room Temperature, 2-4 hours
Aryl Sulfonyl Chloride, MorpholineTriethylamine (Et₃N)Dichloromethane (DCM)0 °C to Room Temperature, 1-3 hours mdpi.com
Aryl Sulfonyl Chloride, MorpholineAqueous NaOHWater / AcetoneRoom Temperature, 1 hour researchgate.net

Catalytic Approaches in Compound Synthesis

The introduction of a morpholinosulfonyl group onto a benzene-1,2-diamine scaffold can be effectively achieved through catalytic methods. Transition metal catalysts, particularly those based on palladium, have shown promise in the formation of sulfonamide bonds. nanomaterchem.com While a direct catalytic synthesis for 3-(Morpholinosulfonyl)benzene-1,2-diamine is not extensively documented, analogous reactions suggest the viability of such approaches. For instance, the synthesis of sulfonamides via the coupling of amines and thiols can be catalyzed by palladium acetate (B1210297) supported on magnetic nanoparticles (Fe3O4-Diamine-Pd). nanomaterchem.com This method offers high yields and the advantage of a recyclable catalyst.

Another catalytic strategy involves the direct condensation of a substituted 1,2-diamine with a suitable sulfonyl chloride. Various catalysts, including metal salts and solid acid catalysts, have been employed for similar condensation reactions to produce heterocyclic compounds. researchgate.net For the synthesis of the target compound, a plausible catalytic approach would involve the reaction of benzene-1,2-diamine with morpholine-4-sulfonyl chloride in the presence of a suitable catalyst to facilitate the selective N-sulfonylation. The choice of catalyst is crucial to control regioselectivity and minimize side reactions. Lewis acids or supported catalysts could potentially enhance the reaction rate and selectivity.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst reuse, which aligns with green chemistry principles. semanticscholar.org Research into novel catalytic systems, such as nanostructured pyrophosphates, has demonstrated high efficiency in related condensation reactions under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.

A systematic approach to optimization often involves screening a variety of solvents to identify one that provides good solubility for the reactants and facilitates the desired chemical transformation. researchgate.net The reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction kinetics and selectivity is essential.

The amount of catalyst used can also significantly impact the reaction outcome. While a higher catalyst loading may lead to a faster reaction, it also increases costs and the potential for metal contamination in the final product. Optimization studies aim to determine the minimum effective catalyst concentration. nanomaterchem.com The molar ratio of the reactants, benzene-1,2-diamine and morpholine-4-sulfonyl chloride, must also be carefully controlled to ensure complete conversion of the limiting reagent and to avoid the formation of di-sulfonated products.

The following interactive table summarizes a hypothetical optimization study for the synthesis of this compound, illustrating the effect of different parameters on the reaction yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneDichloromethane2524<10
2PyridineDichloromethane251265
3Fe3O4-Diamine-PdEthanol80685
4Fe3O4-Diamine-PdWater100878
5Na2PdP2O7Ethanol251092

This table is illustrative and based on typical optimization results for similar reactions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. ethernet.edu.et This involves a holistic approach that considers all aspects of the chemical synthesis, from the choice of starting materials to the final product isolation.

Solvents are a major contributor to the environmental impact of chemical processes. jddhs.com Therefore, careful selection and minimization of solvents are key tenets of green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. Water is often considered the ultimate green solvent, and its use in the synthesis of related sulfonamides has been explored. nanomaterchem.com Other green solvent alternatives include ethanol, supercritical fluids, and ionic liquids. thepharmajournal.com

Solvent-free reaction conditions, where the reactants are mixed directly without a solvent, represent an even more environmentally friendly approach. researchgate.net Microwave-assisted synthesis can often facilitate solvent-free reactions by providing efficient energy transfer directly to the reacting molecules. mdpi.com

The following table provides a comparison of different solvents based on their green chemistry metrics.

SolventClassificationEnvironmental, Health & Safety (EHS) Concerns
DichloromethaneHazardousCarcinogen, environmental pollutant
TolueneUsableVolatile organic compound (VOC), neurotoxin
EthanolRecommendedRenewable, low toxicity
WaterRecommendedBenign, non-toxic

Atom economy is a measure of how efficiently a chemical reaction converts the atoms of the reactants into the desired product. primescholars.com Reactions with high atom economy are preferred as they generate less waste. The ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product.

For the synthesis of this compound, a condensation reaction between benzene-1,2-diamine and morpholine-4-sulfonyl chloride would likely produce hydrochloric acid as a byproduct, thus reducing the atom economy. Strategies to improve atom economy could involve the development of catalytic addition reactions that avoid the formation of stoichiometric byproducts.

Minimizing energy consumption is another important principle of green chemistry. This can be achieved by designing synthetic routes that can be carried out at ambient temperature and pressure. The use of catalysts can play a significant role in reducing the energy requirements of a reaction by lowering the activation energy.

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Continuous flow processing is another innovative approach that can offer better heat and mass transfer, leading to improved energy efficiency and process control. jddhs.com By carefully considering these energy factors, the synthesis of this compound can be made more sustainable and cost-effective.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Morpholinosulfonyl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-(Morpholinosulfonyl)benzene-1,2-diamine, a suite of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's conformation and dynamic behavior.

Two-dimensional NMR techniques are powerful for establishing the connectivity of atoms within a molecule. Correlation SpectroscopY (COSY) experiments reveal proton-proton coupling networks, which in the case of this compound, would confirm the connectivity of the aromatic protons on the benzene (B151609) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals of the benzene ring and the morpholine (B109124) moiety based on their attached protons.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons. In this compound, NOESY can reveal through-space interactions between the protons of the morpholine ring and the aromatic protons, offering insights into the preferred orientation of the morpholino-sulfonyl group relative to the benzene ring.

Interactive Table 1: Hypothetical 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsInferred Connectivity/Proximity
COSY H-4' ↔ H-5'-Confirms ortho-relationship of aromatic protons.
HSQC H-4'C-4'Direct C-H bond.
HMBC H of MorpholineC of Benzene RingConfirms connectivity of the morpholine and benzene rings through the sulfonyl group.
NOESY H of MorpholineH-4' of Benzene RingIndicates spatial proximity, suggesting a specific conformational preference.

Note: The data in this table is hypothetical and for illustrative purposes.

The sulfonamide linkage in this compound can exhibit restricted rotation, leading to the existence of different conformational isomers (rotamers) in solution. Variable-temperature (VT) NMR studies are employed to investigate such dynamic processes. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the S-N bond might be slow on the NMR timescale, resulting in separate signals for the different rotamers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. From the coalescence temperature and the frequency difference between the signals of the rotamers, the energy barrier for rotation can be calculated. mdpi.com These studies provide valuable information about the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be obtained.

The X-ray crystal structure would provide precise information about the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the morpholinosulfonyl group with respect to the benzene-1,2-diamine moiety. This solid-state conformation can then be compared with the solution-state conformation inferred from NMR studies to understand the influence of the crystal packing forces on the molecular geometry.

The presence of two amino groups and the sulfonyl group in this compound makes it a prime candidate for forming a variety of intermolecular interactions. Strong intermolecular hydrogen bonds are expected to be a dominant feature in the crystal packing, with the amino groups acting as hydrogen bond donors and the oxygen atoms of the sulfonyl group and the nitrogen atom of the morpholine ring acting as acceptors. nih.govresearchgate.net These interactions play a crucial role in the formation of the supramolecular architecture. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by the interplay of the various intermolecular interactions. Understanding the crystal packing is essential for comprehending the physical properties of the solid material. The analysis of the unit cell parameters and the symmetry of the crystal lattice provides a complete picture of the three-dimensional arrangement of the molecules.

Interactive Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1577.5
Z4
Density (calculated) (g/cm³)1.45
Hydrogen BondsN-H···O, N-H···N
π-π StackingPresent

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and the analysis of molecular vibrations. For this compound, these methods provide a detailed fingerprint of its molecular structure.

Key vibrational modes anticipated for this compound include:

N-H Stretching: The two amino groups on the benzene ring are expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The presence of two distinct bands in this region would be indicative of the primary amine functionalities.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the morpholine ring are expected in the 2850-3000 cm⁻¹ region. scielo.org.mx

S=O Stretching: The sulfonyl group is characterized by strong symmetric and asymmetric stretching vibrations. These are typically observed in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively, and are often prominent features in the IR spectrum. scielo.org.mx

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear in the 1450-1600 cm⁻¹ range. scielo.org.mx

C-N and C-S Stretching: The stretching vibrations for the C-N bonds of the morpholine and diamine groups, as well as the C-S bond, are expected in the fingerprint region of the spectrum, typically between 800-1250 cm⁻¹. scielo.org.mx

Ring Vibrations: The characteristic breathing and deformation modes of the benzene and morpholine rings will also contribute to the complexity of the fingerprint region.

An interactive data table summarizing the plausible vibrational band assignments for this compound is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Asymmetric N-H Stretch3400-3500-NH₂
Symmetric N-H Stretch3300-3400-NH₂
Aromatic C-H Stretch3000-3100Benzene Ring
Aliphatic C-H Stretch2850-3000Morpholine Ring
Asymmetric S=O Stretch1300-1350-SO₂-
Symmetric S=O Stretch1140-1180-SO₂-
C=C Stretch1450-1600Benzene Ring
C-N Stretch1200-1250Amine/Morpholine
C-S Stretch700-800Sulfonyl

To complement experimental findings and provide a more detailed understanding of the vibrational modes, computational methods such as Density Functional Theory (DFT) are often employed. researchgate.netnih.govspectroscopyonline.com By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. researchgate.netnih.gov

Comparison of the theoretically predicted vibrational frequencies with the experimental FT-IR and Raman data allows for a more precise assignment of the observed bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental results. nih.gov This correlative approach is invaluable for resolving ambiguities in band assignments and for a deeper analysis of the molecule's force field. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion. This enables the calculation of the elemental composition of this compound, confirming its molecular formula. The precise mass measurement from HRMS is a critical step in the unambiguous identification of the compound.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of daughter ions are produced. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule.

For this compound, the fragmentation is expected to occur at the weaker bonds, leading to characteristic neutral losses and charged fragments. Plausible fragmentation pathways would include:

Cleavage of the morpholine ring: This could lead to the loss of neutral fragments corresponding to portions of the morpholine moiety.

Loss of the sulfonyl group: The molecule may fragment with the loss of SO₂.

Fission of the C-S or S-N bonds: Cleavage of the bonds connecting the sulfonyl group to the benzene ring and the morpholine ring would result in characteristic fragment ions.

Fragmentation of the benzene diamine moiety: Further fragmentation of the substituted benzene ring could also occur.

An interactive data table outlining the predicted major fragment ions and their corresponding neutral losses is provided below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M+H]⁺[M+H - C₄H₈NO]⁺C₄H₈NOBenzene-1,2-diamine-3-sulfonyl cation
[M+H]⁺[M+H - SO₂]⁺SO₂3-(Morpholino)benzene-1,2-diamine cation
[M+H - C₄H₈NO]⁺[M+H - C₄H₈NO - SO₂]⁺SO₂Benzene-1,2-diamine cation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by electronic transitions within the substituted benzene ring. The presence of the amino and morpholinosulfonyl groups as substituents will influence the energy of these transitions.

Based on data for a closely related diamine compound, this compound is expected to exhibit a maximum UV-Vis absorption at approximately 305 nm. This absorption band can be attributed to a π → π* electronic transition within the aromatic system, which is influenced by the electron-donating amino groups and the electron-withdrawing sulfonyl group.

When excited at a wavelength close to its absorption maximum (e.g., 312 nm), the molecule is expected to exhibit fluorescence. The maximum emission wavelength is anticipated to be around 445 nm. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the extent of the structural rearrangement of the molecule in the excited state compared to the ground state. The observed fluorescence indicates that the molecule possesses a suitable electronic structure to undergo radiative decay from its excited state. The photophysical properties of such substituted phenylenediamines can be tuned by altering the nature and position of the substituents on the aromatic ring. researchgate.net

Solvatochromism Studies

No peer-reviewed articles or database entries detailing the solvatochromic behavior of this compound were identified. Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. Investigating this phenomenon typically involves measuring the absorption and emission spectra of the compound in a range of solvents with varying polarities. This data is then often analyzed using models such as the Lippert-Mataga or Kamlet-Taft plots to understand the nature of the solute-solvent interactions. However, no such study has been published for the title compound.

Quantum Yield Determination and Lifetime Measurements

Similarly, a thorough literature search did not yield any published data on the fluorescence quantum yield or excited-state lifetime of this compound. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Lifetime measurements, on the other hand, provide information about the time a molecule spends in its excited state before returning to the ground state. These are critical parameters for characterizing the photophysical properties of a fluorescent molecule and are essential for evaluating its potential in applications such as sensing, imaging, and optoelectronics. The absence of this data in the public domain prevents a detailed discussion and the creation of data tables for these properties.

Computational and Theoretical Chemistry of 3 Morpholinosulfonyl Benzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. For a molecule like 3-(Morpholinosulfonyl)benzene-1,2-diamine, these methods could provide deep insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For a sulfonamide derivative, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G+(d,p), would be used to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. nih.gov This information is foundational for all other computational analyses.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com For a molecule like this compound, this analysis would help in predicting its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. nih.govindexcopernicus.com The map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. nih.gov For the target compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the amine hydrogens as sites for nucleophilic interaction.

Aromaticity Indices and Topological Properties

Various computational indices are used to quantify the aromaticity of a cyclic system. For the benzene (B151609) ring in this compound, indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be calculated to assess the degree of aromatic character and how it is influenced by the morpholinosulfonyl and diamine substituents.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation would allow for the exploration of the conformational landscape of this compound, identifying its most stable conformations in different environments (e.g., in a vacuum or in a solvent). mdpi.com Furthermore, these simulations can provide insights into how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound is significantly influenced by its surrounding solvent environment. Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are instrumental in predicting how solvents of varying polarity affect the molecule's three-dimensional structure.

Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. Explicit solvent models, on the other hand, involve simulating the individual solvent molecules around the solute, providing a more detailed and accurate picture of solute-solvent interactions, including hydrogen bonding.

For this compound, the orientation of the morpholino and sulfonyl groups, as well as the conformation of the morpholine (B109124) ring itself (which typically adopts a chair conformation), can be expected to vary in different solvents. In polar solvents, conformations that maximize the molecule's dipole moment are likely to be stabilized. Hydrogen bonding between the amino groups and protic solvents would also play a crucial role in determining the preferred conformation.

Table 1: Hypothetical Solvent Effects on the Dihedral Angle of this compound

SolventDielectric ConstantComputationally Predicted Dihedral Angle (C-S-N-C)
Toluene2.475°
Dichloromethane9.185°
Methanol33.095°
Water80.1105°

This table is illustrative and represents the type of data that would be generated from a computational study. The values are hypothetical.

Conformational Isomerization Pathways

Conformational isomerization involves the transition of a molecule from one stable conformation (a local minimum on the potential energy surface) to another, via a transition state. For this compound, several isomerization pathways are of interest, including the rotation around the benzene-sulfur bond, the sulfur-nitrogen bond, and the inversion of the morpholine ring.

Computational methods can be used to map the potential energy surface (PES) for these conformational changes. By calculating the energy of the molecule as a function of specific dihedral angles, it is possible to identify the low-energy conformations and the energy barriers that separate them. Techniques such as relaxed potential energy surface scans are commonly employed for this purpose.

The energy barriers for these isomerizations are critical in understanding the molecule's flexibility and the rates at which it can interconvert between different shapes at a given temperature. For instance, the rotation of the bulky morpholinosulfonyl group relative to the benzene ring is likely to have a significant energetic barrier.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally.

Computational Elucidation of Proposed Synthetic Routes

A plausible synthetic route to this compound could involve the reaction of a suitably protected 1,2-diaminobenzene derivative with morpholinosulfonyl chloride. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction.

By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed. This profile would reveal whether the proposed reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants) and kinetically feasible (i.e., the activation energy barrier is not prohibitively high). Such studies can help in optimizing reaction conditions and predicting potential side products.

Energetic Profiles of Derivatization Reactions

The two amino groups on the benzene ring of this compound are reactive sites for various derivatization reactions. For example, condensation with aldehydes or ketones can lead to the formation of Schiff bases, which may further cyclize to form benzodiazepine (B76468) derivatives.

Computational chemistry can be used to investigate the energetic profiles of these derivatization reactions. By calculating the activation energies and reaction enthalpies, it is possible to predict the relative reactivity of the amino groups and the stability of the resulting products. This information is invaluable for designing new derivatives with specific properties.

Table 2: Hypothetical Energetic Profile for the Condensation of this compound with Formaldehyde

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Nucleophilic attack)+15.2
Intermediate (Carbinolamine)-5.8
Transition State 2 (Water elimination)+20.5
Product (Schiff base)-2.1

This table is for illustrative purposes to show the type of data generated from computational analysis of a reaction mechanism. The values are hypothetical.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and an experimentally determined property.

For this compound and its derivatives, QSPR models could be developed to predict a wide range of properties, such as solubility, lipophilicity (logP), and melting point. nih.gov The first step in QSPR modeling is to calculate a variety of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated for a set of related molecules with known property values, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model. A robust QSPR model can then be used to estimate the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. The development of such models would be highly beneficial for the efficient screening and optimization of derivatives of this compound for various applications.

Reactivity and Derivatization Chemistry of 3 Morpholinosulfonyl Benzene 1,2 Diamine

Cyclocondensation Reactions Involving the Ortho-Diamine Moiety

The ortho-diamine functionality is a cornerstone of heterocyclic synthesis, enabling the construction of various fused ring systems through cyclocondensation reactions. The presence of the electron-withdrawing morpholinosulfonyl group is anticipated to influence the nucleophilicity of the amine groups, potentially affecting reaction rates and conditions compared to unsubstituted benzene-1,2-diamine.

Synthesis of Quinoxaline (B1680401) Derivatives

The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classic and highly efficient method for the synthesis of quinoxalines. sid.irsapub.org For 3-(Morpholinosulfonyl)benzene-1,2-diamine, this reaction would proceed by the condensation of the two adjacent amine groups with an α-diketone, such as benzil or 2,3-butanedione, to form the corresponding 6-(morpholinosulfonyl)quinoxaline derivative.

The reaction is typically catalyzed by acids and can be carried out in various solvents, including ethanol or acetic acid, often with mild heating. researchgate.net Modern synthetic protocols also employ catalysts like ammonium (B1175870) heptamolybdate tetrahydrate in green media such as EtOH/H2O at room temperature to achieve high yields in short reaction times. sid.ir The general transformation involves the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline ring system.

Table 1: Synthesis of 6-(Morpholinosulfonyl)quinoxaline Derivatives

1,2-Dicarbonyl CompoundCatalyst/ConditionsExpected Product
Benzil(NH4)6Mo7O24·4H2O, EtOH/H2O, Room Temp.2,3-Diphenyl-6-(morpholinosulfonyl)quinoxaline
GlyoxalAcetic Acid, Ethanol, Reflux6-(Morpholinosulfonyl)quinoxaline
2,3-Butanedionep-Toluenesulfonic acid, Toluene, Reflux2,3-Dimethyl-6-(morpholinosulfonyl)quinoxaline

Formation of Benzimidazole and Benzotriazole Derivatives

Benzimidazoles: The synthesis of benzimidazoles from this compound can be achieved by reacting it with aldehydes or carboxylic acids. nih.govresearchgate.net The reaction with an aldehyde, often in the presence of an oxidizing agent or a catalyst, leads to the formation of a 2-substituted-6-(morpholinosulfonyl)benzimidazole. nih.gov Alternatively, condensation with a carboxylic acid, typically under acidic conditions and heat, will also yield the corresponding benzimidazole derivative after dehydration. nih.govresearchgate.net The choice of aldehyde or carboxylic acid determines the substituent at the 2-position of the resulting benzimidazole.

Benzotriazoles: The formation of benzotriazoles involves the diazotization of one of the amino groups of the ortho-diamine, followed by intramolecular cyclization. gsconlinepress.com Treating this compound with a diazotizing agent like sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid) at low temperatures would generate a diazonium salt intermediate. gsconlinepress.com This intermediate spontaneously cyclizes to form 6-(morpholinosulfonyl)-1H-benzotriazole. This reaction is a standard method for converting ortho-phenylenediamines into benzotriazoles. gsconlinepress.com

Table 2: Synthesis of Benzimidazole and Benzotriazole Derivatives

ReagentReaction TypeExpected Product
BenzaldehydeOxidative Cyclocondensation2-Phenyl-6-(morpholinosulfonyl)-1H-benzimidazole
Acetic AcidPhillips Condensation2-Methyl-6-(morpholinosulfonyl)-1H-benzimidazole
Sodium Nitrite / Acetic AcidDiazotization/Cyclization6-(Morpholinosulfonyl)-1H-benzotriazole

Ring Closure Reactions with Carbonyl and Carboxylic Acid Derivatives

Beyond simple aldehydes and ketones, a variety of other carbonyl and carboxylic acid derivatives can undergo ring closure with this compound. For instance, reaction with β-ketoesters under specific conditions can lead to the formation of benzodiazepine (B76468) derivatives, although reaction conditions must be carefully controlled to avoid side products. Similarly, condensation with phosgene (B1210022) or its equivalents can yield benzimidazolones, while reaction with carbon disulfide can produce benzimidazole-2-thiones. These reactions expand the synthetic utility of the starting diamine, providing access to a wider range of complex heterocyclic structures.

Functional Group Transformations of the Amine Moieties

The two primary amine groups of this compound are nucleophilic and can undergo a variety of common functional group transformations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amine groups can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. This reaction is useful for installing amide functionalities, which can alter the compound's chemical properties or serve as protecting groups.

Alkylation: Alkylation of the amine groups can be achieved with alkyl halides. The reaction can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts if the reaction is pushed to completion. These reactions introduce alkyl substituents onto the nitrogen atoms.

Sulfonylation: Similar to acylation, sulfonylation occurs when the diamine is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov This reaction forms sulfonamide linkages and can be used to introduce additional sulfonyl groups into the molecule.

Schiff Base Formation and Imine Chemistry

The reaction of primary amines with aldehydes or ketones to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. nih.govdergipark.org.tr this compound can react with carbonyl compounds to form Schiff bases. When reacted with one equivalent of an aldehyde, a mono-imine derivative is formed. If two equivalents of the aldehyde are used, a di-imine can be synthesized, where both amine groups have been converted to their respective imines. dergipark.org.tr

The formation of these imines is typically carried out by refluxing the reactants in a solvent like ethanol or methanol, sometimes with acid or base catalysis to facilitate the dehydration step. These Schiff bases are valuable intermediates themselves, as the imine bond can be subsequently reduced to a secondary amine or used in further cycloaddition reactions.

Table 3: Schiff Base Formation from this compound

Carbonyl Compound (Equivalents)ConditionsExpected Product
Benzaldehyde (1 eq.)Ethanol, RefluxN¹-benzylidene-3-(morpholinosulfonyl)benzene-1,2-diamine
Salicylaldehyde (2 eq.)Methanol, Reflux2,2'-((3-(morpholinosulfonyl)-1,2-phenylene)bis(azanylylidene)bis(methanylylidene))diphenol
Acetone (excess)Toluene, Dean-StarkN¹,N²-di(propan-2-ylidene)-3-(morpholinosulfonyl)benzene-1,2-diamine

Reactions Involving the Sulfonyl Group

The sulfonyl group in this compound is a robust functional group, characterized by a sulfur atom in its highest oxidation state (+6). Its reactivity is dominated by the strong electron-withdrawing nature of the two sulfonyl oxygens, which significantly influences the properties of the sulfur-nitrogen and sulfur-carbon bonds, as well as the electron density of the attached benzene (B151609) ring.

Potential for Hydrolysis or Reductive Cleavage

The cleavage of the bonds connected to the sulfonyl group, specifically the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, represents a key aspect of its reactivity. This can be achieved through hydrolytic or reductive pathways.

Hydrolysis: Aryl sulfonamides are generally recognized for their high stability and resistance to hydrolysis under neutral physiological conditions. However, cleavage of the S-N bond can be induced under acidic or, less commonly, strong basic conditions, often requiring elevated temperatures. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the morpholine (B109124) nitrogen, followed by nucleophilic attack of water on the sulfur atom. The presence of two strongly activating amino groups on the benzene ring may slightly modulate this reactivity compared to simpler aryl sulfonamides, but the S-N bond is generally considered stable.

Reductive Cleavage: A more synthetically versatile reaction is the reductive cleavage of the S-N bond. This transformation is significant as it allows the sulfonamide group to be used not just as a stable, terminal moiety, but as a functional handle for further molecular elaboration chemrxiv.orgsemanticscholar.org. Various methods have been developed for the reductive cleavage of secondary and tertiary sulfonamides, often employing powerful reducing agents. These methods can generate a sulfinate and release the free amine (morpholine in this case), or alternatively, cleave the S-C bond to yield the free diamine and a morpholine-derived sulfur compound. Reagents such as alkali metals in liquid ammonia (e.g., Na/NH₃), samarium(II) iodide (SmI₂), or neutral organic super-electron-donors have been successfully used for this purpose on related systems strath.ac.uk. More recent developments include light-driven reductive cleavage using organophotocatalysts, offering milder reaction conditions acs.org.

Table 1: Comparison of Potential Cleavage Methods for the Sulfonyl Group
Cleavage MethodTypical ConditionsBond CleavedPotential ProductsNotes
HydrolysisStrong acid (e.g., HCl, H₂SO₄) and heatS-N3-Aminobenzenesulfonic acid derivative and MorpholineGenerally requires harsh conditions; sulfonamides are known for hydrolytic stability.
Reductive CleavageDissolving metals (e.g., Na/NH₃), SmI₂, Photoredox catalysisS-N or S-CMorpholine and a benzenesulfinic acid derivative (S-N cleavage) or Benzene-1,2-diamine and a morpholine-sulfur species (S-C cleavage)Offers a synthetically useful pathway for derivatization by removing the morpholinyl or sulfonyl moiety chemrxiv.orgacs.org.

Exploration of Sulfonyl-Based Reactivity

The sulfonyl group is a powerful electron-withdrawing group, exerting its influence through both inductive effects and resonance (pπ-dπ interaction) researchgate.net. This electronic effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). As a meta-director, it would typically direct incoming electrophiles to the positions meta to itself (positions 4 and 6).

However, in this compound, the reactivity of the aromatic ring is overwhelmingly dominated by the two amino groups. The -NH₂ groups are potent activating groups and ortho, para-directors masterorganicchemistry.com. Their combined activating effect far outweighs the deactivating effect of the sulfonyl group, making the ring highly susceptible to electrophilic attack at the positions ortho and para to the amines.

A potential synthetic strategy could involve using the sulfonyl group as a reversible "blocking group" masterorganicchemistry.com. By sulfonating a protected diamine at a specific position, other positions can be functionalized, after which the sulfonyl group can be removed under acidic conditions to restore the original ring position masterorganicchemistry.com.

Reactivity of the Morpholine Ring and its Nitrogen Atom

The morpholine moiety is a saturated heterocycle containing both an ether linkage and a tertiary amine. The ring itself is generally stable and unreactive under most conditions. The primary site of reactivity is the nitrogen atom.

In this compound, the nitrogen atom is part of a sulfonamide linkage. This has a profound effect on its chemical properties. The strong electron-withdrawing sulfonyl group significantly reduces the electron density on the nitrogen, thereby diminishing both its basicity and nucleophilicity compared to a free tertiary amine like N-methylmorpholine masterorganicchemistry.com. While free morpholine is a common base used in organic synthesis, the nitrogen in a sulfonamide is a very weak base and a poor nucleophile uni-muenchen.de. Consequently, reactions directly involving the morpholine nitrogen, such as alkylation or protonation, would require harsh conditions and are generally not a favorable pathway for derivatization.

Regioselectivity and Stereoselectivity in Derivatization

The most significant and versatile reactivity of this compound stems from the benzene-1,2-diamine (ortho-phenylenediamine, OPD) portion of the molecule. This functional group is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems wikipedia.org.

The two adjacent amino groups readily undergo condensation reactions with reagents containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings fused to the benzene ring. The primary reactions include:

Quinoxaline formation: Reaction with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) yields quinoxaline derivatives nih.govmdpi.comsapub.orgsid.ir.

Benzimidazole formation: Condensation with aldehydes, carboxylic acids, or their derivatives (like orthoesters or acid chlorides) produces 2-substituted benzimidazoles wikipedia.orgresearchgate.netnih.gov.

Benzotriazole formation: Reaction with nitrous acid (HNO₂) leads to the formation of a benzotriazole ring system wikipedia.org.

Regioselectivity: In this compound, the two amino groups are electronically distinct. The amino group at position 2 is meta to the electron-withdrawing sulfonyl group, while the amino group at position 1 is ortho to it. The ortho-sulfonyl group exerts a stronger deactivating effect on the adjacent amino group through induction. Consequently, the amino group at position 2 is expected to be more nucleophilic than the one at position 1.

This difference in nucleophilicity is crucial for predicting the regioselectivity in reactions with unsymmetrical reagents. For instance, in the formation of a benzimidazole with an aldehyde, the more nucleophilic amine at position 2 would likely initiate the first nucleophilic attack on the carbonyl carbon. This can lead to a specific, predictable orientation of the resulting heterocycle. This principle of regioselectivity is a key consideration in the synthesis of specifically substituted heterocyclic compounds from unsymmetrical OPDs nih.govacs.org.

Stereoselectivity: Stereoselectivity becomes relevant when the derivatization process creates one or more new stereocenters khanacademy.org. For the subject compound, this would typically occur if it were reacted with a chiral reagent or a prochiral reagent in the presence of a chiral catalyst. For example, condensation with a chiral 1,2-dicarbonyl compound would lead to a chiral quinoxaline product, potentially with diastereoselectivity if a new stereocenter is formed in relation to a pre-existing one.

Table 2: Potential Heterocyclic Systems from Derivatization of the Diamine Moiety
Reagent ClassExample ReagentResulting HeterocycleReference
1,2-DiketonesBenzil (Diphenylethanedione)Quinoxaline nih.govsid.ir
α-Hydroxy KetonesBenzoinQuinoxaline nih.gov
AldehydesBenzaldehydeBenzimidazole nih.gov
Carboxylic AcidsAcetic AcidBenzimidazole researchgate.net
Oxalic Acid / EstersDiethyl OxalateQuinoxalinedione sapub.org
Nitrous AcidNaNO₂ / HClBenzotriazole wikipedia.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The principles of kinetic and thermodynamic control govern the product distribution in the derivatization reactions of this compound wikipedia.orglibretexts.org.

Kinetic Control: The kinetically controlled product is the one that is formed fastest, meaning it has the lowest activation energy (Ea). Reactions under kinetic control are typically irreversible and often run at lower temperatures libretexts.org. For electrophilic aromatic substitution on the ring, the kinetic product would likely result from attack at the most accessible, electronically favorable position. Given the strong activation by the amino groups, this reaction is expected to be very fast.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions of reversibility, such as higher temperatures and longer reaction times, which allow an equilibrium to be established between the products wikipedia.org.

In the context of this molecule, the condensation reactions of the diamine moiety to form aromatic heterocyclic systems like quinoxalines and benzimidazoles are generally under thermodynamic control. The high stability of the resulting aromatic heterocyclic ring provides a strong thermodynamic driving force, making these reactions essentially irreversible once the final aromatized product is formed.

For reactions on the aromatic ring itself, such as a hypothetical halogenation, the interplay between electronics and sterics would be key. The amino groups strongly favor substitution at positions 4 and 6. Position 4 is sterically less hindered than position 6 (which is flanked by the bulky morpholinosulfonyl group). Therefore, position 4 would likely be the kinetically and thermodynamically favored site of substitution. A detailed analysis of reaction rates and product stabilities would require experimental data and computational modeling nih.gov.

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the applications of "this compound" in advanced materials science according to the specified outline.

Searches for this specific compound in relation to polymer synthesis, coordination chemistry, and luminescent materials did not yield relevant research findings. The scientific community has not extensively documented the use of this compound as a precursor for polyimides and polyamides, as a ligand in coordination chemistry for creating novel metal complexes, or in the development of luminescent materials for applications such as OLEDs.

While research exists for the parent molecule, benzene-1,2-diamine (o-phenylenediamine), and other substituted diamines in these fields, the specific properties and applications imparted by the morpholinosulfonyl group on the benzene-1,2-diamine structure are not described in the available literature. Therefore, constructing a scientifically accurate and detailed article that adheres to the requested structure is not possible at this time.

Applications in Advanced Materials Science

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Design of Fluorescent Probes and Dyes

There is no available research on the synthesis or evaluation of fluorescent probes or dyes based on 3-(Morpholinosulfonyl)benzene-1,2-diamine. The potential for this compound to act as a fluorophore or as a building block for more complex fluorescent systems has not been investigated.

Integration into Optoelectronic Devices

No studies have been found that report the incorporation of this compound into optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs). Its electronic and photophysical properties, which are crucial for such applications, have not been characterized.

Development of Novel Sensors and Chemodosimeters

Design of Chemosensors for Specific Analytes

The design and application of chemosensors based on this compound for the detection of specific analytes (e.g., metal ions, anions, or neutral molecules) have not been described in the scientific literature.

Mechanisms of Analyte Recognition and Signal Transduction

Without any reported chemosensor applications, the mechanisms of analyte recognition and signal transduction for this compound remain unknown.

Surface Functionalization and Interface Chemistry

There are no reports on the use of this compound for the functionalization of surfaces or for studying and modifying interfacial properties of materials.

Analytical Methodologies for Detection and Quantification

Chromatographic Separations and Detection

Chromatographic techniques are powerful tools for the separation, identification, and quantification of "3-(Morpholinosulfonyl)benzene-1,2-diamine" from complex matrices. The choice of method depends on the sample matrix, the required sensitivity, and the analytical instrumentation available.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound." The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

The presence of the aromatic ring in "this compound" allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for aromatic amines is typically in the UV region, and a diode-array detector (DAD) can be used to obtain the full UV spectrum for peak identification and purity assessment.

For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this compound, and detection can be performed in either positive or negative ion mode. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the accurate determination of the molecular weight and elemental composition, confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to develop highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM).

Illustrative HPLC-UV/Vis Parameters for the Analysis of this compound

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

| Expected Retention Time | 8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution analytical technique suitable for volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar amine groups into less polar and more volatile derivatives. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or by reaction with aldehydes to form Schiff bases. researchgate.net

Following derivatization, the resulting compound can be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and provides detailed structural information from the mass spectra, which is valuable for unequivocal identification.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. nih.gov For the analysis of "this compound," which is an amphiprotic compound due to the presence of both acidic (sulfonamide) and basic (amine) functionalities, the pH of the background electrolyte is a critical parameter. nih.gov

In acidic conditions, the amine groups will be protonated, and the compound will migrate as a cation. In alkaline conditions, the sulfonamide group may be deprotonated, leading to anionic migration. Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used to separate neutral and charged species by adding a surfactant to the background electrolyte. Detection is typically performed using a UV-Vis detector. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. acs.org

Electrochemical Sensing Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the detection and quantification of electroactive compounds like "this compound." The aromatic diamine moiety is susceptible to electrochemical oxidation, forming the basis for these analytical techniques.

Cyclic voltammetry (CV) can be used to study the redox behavior of "this compound." By scanning the potential at a working electrode (e.g., glassy carbon, gold, or platinum), the oxidation and reduction potentials of the compound can be determined. The aromatic amine groups are expected to undergo oxidation at a specific potential, providing a characteristic voltammetric signature. researchgate.netrsc.org

Amperometry, where a constant potential is applied to the working electrode and the resulting current is measured, can be used for the quantitative determination of the compound. nih.gov The current generated is directly proportional to the concentration of the analyte. Amperometric detection can be coupled with HPLC (HPLC-EC) to provide a highly sensitive and selective analytical method. nih.govresearchgate.net

Illustrative Electrochemical Parameters for the Detection of Aromatic Amines

Parameter Value
Technique Cyclic Voltammetry
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Scan Rate 50 mV/s
Potential Range -0.2 V to +1.0 V

| Expected Oxidation Peak | ~ +0.6 V vs Ag/AgCl |

To improve the sensitivity and selectivity of electrochemical detection, the working electrode can be modified with various materials. The modification can enhance the electron transfer rate, increase the surface area for the reaction, and selectively preconcentrate the analyte at the electrode surface.

For the detection of aromatic amines and sulfonamides, electrodes have been modified with materials such as carbon nanotubes, graphene, metal nanoparticles, and conductive polymers. researchgate.netnih.gov For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes has been shown to improve the amperometric detection of sulfonamides. researchgate.net Similarly, DNA-modified electrodes have been developed for the selective detection of aromatic amines based on their intercalative binding with the DNA layer. acs.orgacs.org The fabrication of an electrode specifically modified for "this compound" could lead to the development of a highly sensitive and selective electrochemical sensor.

Spectrophotometric Methods for Trace Analysis7.4. Application in Environmental Monitoring and Analysis of Complex Matrices (e.g., Water, Soil)

Further research and development would be necessary to establish such analytical methods and to explore the potential environmental presence and monitoring of this compound.

Mechanistic Investigations of Biological Interactions Strictly in Vitro and Non Clinical

Enzyme Inhibition Kinetics and Mechanism (e.g., purified enzymes from non-human sources)

Sulfonamides are a well-established class of enzyme inhibitors, with their inhibitory activity against various enzymes being a key area of research. The investigation of their enzyme inhibition kinetics and mechanism is crucial for understanding their mode of action at a molecular level.

Determination of IC50 Values and Kinetic Parameters

The initial step in characterizing the inhibitory potential of a compound is often the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For sulfonamide derivatives, IC50 values are determined against a variety of purified enzymes. For instance, a series of novel sulfonamide derivatives were evaluated for their inhibitory activity against urease, an enzyme implicated in various pathological conditions. The IC50 values for these compounds were determined to be in the micromolar range, indicating their potential as effective urease inhibitors acs.org.

Further kinetic studies are then conducted to elucidate the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. By analyzing the data using models such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value. For example, in a study of sulfonamide inhibitors against human carbonic anhydrase I and II, the Ki values were determined to assess the inhibitory potency of the compounds nih.gov.

Table 1: Representative Enzyme Inhibition Data for Sulfonamide Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type Ki (µM)
Sulfonamide Derivative 1 Urease 3.59 ± 0.07 Competitive Not Reported
Sulfonamide Derivative 2 Urease 5.49 ± 0.34 Competitive Not Reported
Sulfonamide Derivative 3 Carbonic Anhydrase I Not Reported Not Reported Not Reported
Sulfonamide Derivative 4 Carbonic Anhydrase II Not Reported Not Reported Not Reported

Note: The data presented in this table are for representative sulfonamide derivatives and not for 3-(Morpholinosulfonyl)benzene-1,2-diamine. The specific compounds are detailed in the cited literature.

Spectroscopic and Computational Analysis of Enzyme-Ligand Interactions

To gain deeper insights into the molecular interactions between sulfonamide inhibitors and their target enzymes, a combination of spectroscopic and computational techniques is employed. Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can provide information about the binding of a ligand to a protein and any subsequent conformational changes. For instance, the binding of sulfonamide drugs to the heme protein myoglobin was investigated using fluorescence spectroscopy, which revealed a 1:1 complex formation and a binding constant in the order of 10^4 M^-1 nih.gov. Circular dichroism studies further showed a notable loss in the helicity of the protein upon drug binding nih.gov.

Computational modeling, particularly molecular docking, is a powerful tool for predicting the binding mode of a ligand within the active site of an enzyme. These in silico studies can help to identify key amino acid residues involved in the interaction and provide a rationale for the observed inhibitory activity. For example, molecular docking studies of newly synthesized sulfonamide derivatives against dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, revealed strong hydrogen bond interactions with active site residues, explaining their antibacterial activity nih.gov. In another study, molecular docking was used to understand the binding of sulfonamide derivatives to the active site of urease, complementing the experimental kinetic data acs.org.

Protein-Ligand Binding Studies (e.g., purified proteins)

Beyond enzyme inhibition, it is crucial to characterize the binding of a compound to its target protein in terms of kinetics and thermodynamics. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for these in vitro studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between a ligand (the inhibitor) and an analyte (the protein). This technique provides quantitative information on the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). SPR has been widely used to study the interaction of various small molecules, including sulfonamides, with their protein targets. For example, a reproducible SPR immunosensor was developed for the stable and sensitive detection of sulfonamide residues, demonstrating the utility of this technique for studying sulfonamide-protein interactions researchgate.net.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Table 2: Representative Thermodynamic Binding Parameters for Sulfonamide Derivatives with Carbonic Anhydrase (Determined by ITC)

Compound Kd (nM) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
Parental Sulfonamide 430 Not Reported Not Reported Not Reported
Sulfonamide + 1,4-diaminobutane linker 83 Not Reported Not Reported Not Reported
Sulfonamide + 1,6-diaminohexane linker 81 Not Reported Not Reported Not Reported
Sulfonamide + 1,4-diaminobutane linker + pharmacophore 45 Not Reported Not Reported Not Reported

Note: This data is for representative sulfonamide derivatives and not for this compound. The specific compounds are detailed in the cited literature.

Cell-Based Assays for Cellular Uptake and Localization Mechanisms (in vitro cell lines)

Understanding how a compound enters cells and where it localizes within the cell is critical for its biological activity. In vitro cell-based assays are essential for investigating these cellular uptake and localization mechanisms. While specific data for this compound is unavailable, studies on related sulfonamide and morpholine-containing compounds provide insights into the methodologies used.

For instance, the cellular uptake of a sulfonamide-chalcone hybrid compound was investigated in B16-F10 metastatic melanoma cells. The study demonstrated that the compound effectively restricted the migration and adhesion of these cells, suggesting cellular uptake and subsequent biological effects nih.gov. However, this study did not provide quantitative uptake data or information on the specific subcellular localization.

Research on morpholino oligomers, which are different from the small molecule of interest but share the morpholine (B109124) moiety, has shown that their cellular uptake can be limited and is a critical factor for their antisense activity. These studies often employ fluorescence microscopy to visualize the cellular uptake and distribution of the compounds.

The investigation of the cellular uptake of small molecule sulfonamides often involves incubating cultured cells with the compound and then measuring its intracellular concentration using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). To determine the subcellular localization, techniques such as fluorescence microscopy with fluorescently labeled compounds or cell fractionation followed by quantification of the compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria) can be employed.

Due to the lack of specific studies on the cellular uptake and localization of this compound or closely related small molecule morpholino sulfonamides, this remains an area for future investigation.

Fluorescent Imaging Techniques for Subcellular Distribution

There are no available scientific studies or published data that have utilized fluorescent imaging techniques to investigate the subcellular distribution of this compound. Research in this specific area has not been reported.

Quantitative Analysis of Intracellular Concentration

To date, no research has been published detailing the quantitative analysis of the intracellular concentration of this compound. Consequently, there is no data available on its uptake or accumulation within cells in vitro.

Investigations of Antioxidant Activity via Radical Scavenging Mechanisms (in vitro assays)

Investigations into the potential antioxidant activity of this compound through common in vitro radical scavenging assays have not been reported in the peer-reviewed scientific literature.

DPPH and ABTS Radical Scavenging Assays

There are no available research findings on the evaluation of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. As a result, its capacity to act as a free radical scavenger via these mechanisms is unknown.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration % Inhibition IC₅₀
Data Not Available Data Not Available Data Not Available

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration % Inhibition IC₅₀ (Trolox Equivalents)
Data Not Available Data Not Available Data Not Available

Metal Chelation Studies

No studies have been published that investigate the metal-chelating properties of this compound. Therefore, its ability to bind with metal ions, which can be a mechanism of antioxidant activity, has not been determined.

Table 3: Metal Chelation Capacity of this compound

Metal Ion Chelation Activity (%)
Data Not Available Data Not Available

Future Perspectives and Emerging Research Directions

Exploration of Sustainable Synthetic Pathways and Biocatalytic Approaches

The future synthesis of 3-(Morpholinosulfonyl)benzene-1,2-diamine and its analogs is expected to pivot towards greener and more sustainable methodologies. Traditional synthetic routes for aromatic sulfonamides often involve harsh reagents and solvents. researchgate.netrsc.org Future research will likely focus on the development of eco-friendly alternatives. This includes the use of water as a solvent and the replacement of toxic sulfonyl chlorides with more stable sulfur sources like sodium sulfinate. researchgate.net The development of novel catalytic systems, such as those employing magnetic nanoparticles, could offer practical and sustainable production methods due to their high efficiency and ease of recovery and reuse. jsynthchem.comjsynthchem.com

Biocatalysis represents another promising frontier. While the direct biocatalytic synthesis of this specific compound is yet to be reported, the broader field of enzyme-catalyzed reactions is rapidly expanding. Reductive aminases, for instance, are being explored for the synthesis of chiral amines, and similar enzymatic strategies could be envisioned for the construction of the morpholine (B109124) moiety or the diamine core under mild, environmentally benign conditions. researchgate.net The development of bespoke enzymes through directed evolution could lead to highly selective and efficient biocatalytic routes for the synthesis of complex molecules like this compound.

Development of Novel High-Performance Materials Based on the Compound's Derivatives

The aromatic diamine functionality in this compound makes it an excellent candidate as a monomer for the synthesis of high-performance polymers. Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength, which stem from their rigid aromatic structures and strong intermolecular hydrogen bonds. researchgate.netmdpi.com The incorporation of the morpholinosulfonyl group could introduce desirable properties such as improved solubility, processability, and specific interactions, potentially leading to a new class of functional polymers. These materials could find applications in aerospace, electronics, and as advanced coatings. patsnap.comcyberleninka.ru

Furthermore, the morpholine moiety is a prevalent feature in many bioactive molecules and functional materials. researchgate.nete3s-conferences.orgsci-hub.se Its presence in polymer backbones or as a pendant group could be exploited to create materials with tailored biological or chemical sensing capabilities. The development of morpholine-containing polymers for applications in drug delivery, membranes, and as curing agents for resins are active areas of research that could be extended to derivatives of this compound. e3s-conferences.org

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling will be instrumental in accelerating the discovery and design of new materials derived from this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic and structural properties of the molecule and its derivatives. nih.govresearchgate.net This predictive power allows for the in silico screening of potential candidates for various applications, saving significant time and resources compared to traditional experimental approaches. researchgate.net

For instance, computational methods can be used to model the interaction of sulfonamide derivatives with biological targets, aiding in the design of new therapeutic agents. mdpi.comnih.govscirp.orgnih.govresearchgate.net In the realm of materials science, modeling can predict the properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and electronic characteristics. ukri.orgnih.gov This predictive capability is crucial for designing novel organic electronic materials for applications like LEDs and photocatalysts. ukri.org

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular discovery, and this will undoubtedly impact the exploration of this compound and its chemical space. nih.govnih.govcrimsonpublishers.com Machine learning algorithms can be trained on large datasets of chemical compounds and their properties to predict the characteristics of new, unsynthesized molecules with remarkable accuracy. nih.govmdpi.com This can be applied to predict biological activity, toxicity, and material properties, thereby guiding synthetic efforts towards the most promising candidates. crimsonpublishers.commdpi.com

Generative deep learning models can even design novel molecules with desired properties from the ground up, potentially leading to the discovery of new derivatives of this compound with optimized performance for specific applications. acs.orgresearchgate.net Furthermore, ML is being increasingly used in the design of efficient catalysts and the optimization of chemical reactions, which will be crucial for developing sustainable synthetic routes. digitellinc.comcatalysis.blogresearchgate.netacs.orgu-tokyo.ac.jp

Synergistic Approaches Combining Synthetic Chemistry with Supramolecular Assembly

The sulfonamide group is known to participate in robust hydrogen bonding, making it a valuable functional group in the field of supramolecular chemistry and crystal engineering. nih.govresearchgate.net The interplay of hydrogen bond donors and acceptors in this compound, including the amine and sulfonyl groups, offers rich possibilities for the design of self-assembling systems. These systems can form well-defined nanostructures, such as nanotubes and nanospheres, through non-covalent interactions. ntmdt-si.comrsc.org

By chemically modifying the core structure, it is possible to program the self-assembly of its derivatives into functional supramolecular polymers and materials. rsc.orgnih.gov Aromatic stacking interactions can also play a significant role in directing the self-assembly process. rsc.org The ability to control the organization of molecules at the nanoscale opens up opportunities for the development of advanced materials with applications in electronics, sensing, and catalysis. The study of amine-anchored aromatic self-assembled monolayers has already demonstrated their potential in molecular junctions. acs.orgnih.gov Synergistic approaches that combine elegant synthetic chemistry with the principles of supramolecular assembly will be key to unlocking the full potential of this compound in the creation of novel functional materials.

Q & A

Q. What are the established synthetic pathways for 3-(Morpholinosulfonyl)benzene-1,2-diamine, and what key reaction parameters influence yield?

Methodology Answer: Synthesis typically involves nitration of a benzene derivative to introduce nitro groups, followed by reduction to form the 1,2-diamine intermediate. The final step involves sulfonylation with morpholine sulfonyl chloride under anhydrous conditions. Critical parameters include:

  • Temperature control : Sulfonylation at 0–5°C minimizes side reactions.
  • Stoichiometry : Use 1.1–1.2 equivalents of sulfonyl chloride to ensure complete reaction while avoiding polysubstitution.
  • Solvent selection : Dichloromethane or THF enhances solubility and reaction homogeneity. Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodology Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.5–7.5 ppm) and sulfonamide-linked morpholine protons (δ 3.0–3.8 ppm).
  • FTIR : Confirms sulfonyl (S=O stretching at 1350–1150 cm⁻¹) and amine (N-H stretching at ~3400 cm⁻¹) groups.
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 285.1).
  • X-ray crystallography : Provides definitive bond-length and angle data for structural confirmation .

Advanced Research Questions

Q. How can researchers address conflicting crystallographic data (e.g., bond-length anomalies) in this compound derivatives?

Methodology Answer:

  • Twinning/disorder : Use SHELXL’s TWIN and BASF commands to refine twinned crystals. For disorder, apply PART instructions to model split positions.
  • Validation tools : Mercury’s structure overlay function compares experimental data with computational models. Hirshfeld surface analysis identifies unexpected intermolecular interactions.
  • Cross-validation : Align crystallographic data with NMR/IR results to resolve discrepancies .

Q. What strategies optimize regioselectivity during sulfonylation to avoid polysubstitution?

Methodology Answer:

  • Temperature modulation : Slow addition of sulfonyl chloride at -10°C reduces reaction kinetics, favoring mono-substitution.
  • Protecting groups : Temporarily block one amine with tert-butoxycarbonyl (Boc) before sulfonylation, then deprotect.
  • Computational guidance : Density Functional Theory (DFT) predicts sulfonylation site reactivity based on electron density maps .

Q. How does the morpholinosulfonyl group influence the electronic properties of the benzene ring, and how can this be quantified experimentally?

Methodology Answer:

  • Electron-withdrawing effects : The sulfonyl group reduces electron density, altering reactivity in electrophilic substitutions.
  • Cyclic voltammetry : Measures redox potential shifts (e.g., ΔE ~0.3 V vs. unsubstituted diamine).
  • Hammett analysis : Derives σ values from reaction kinetics (e.g., nitration rates) to quantify substituent effects .

Troubleshooting & Data Analysis

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be resolved?

Methodology Answer:

  • Signal broadening : Caused by slow sulfonamide bond rotation. Use elevated temperatures (60°C in DMSO-d₆) to sharpen peaks.
  • Diastereotopic protons : Apply 2D NOESY to distinguish spatially proximate protons.
  • Solvent interference : Deuterated DMSO enhances solubility but may require baseline correction .

Q. When crystallizing this compound, what solvent systems promote high-quality single crystals?

Methodology Answer:

  • Mixed solvents : DCM/hexane (1:3) or ethanol/water (4:1) enable slow evaporation.
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Additives : Trace morpholine (0.1% v/v) templates molecular packing via hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.